N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide
Description
N-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a hydroxyethoxy side chain and dual thiophene rings.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S2/c15-5-6-17-10(11-3-1-7-18-11)9-14-13(16)12-4-2-8-19-12/h1-4,7-8,10,15H,5-6,9H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIZYQWUEIKFSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC=CS2)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethylamine
This intermediate is synthesized through a three-step sequence:
Step 1: Thiophen-2-ylacetonitrile Formation
- Reaction : Thiophene-2-carbaldehyde reacts with nitromethane in a Henry reaction, followed by reduction using LiAlH$$_4$$ to yield 2-(thiophen-2-yl)ethylamine.
- Conditions : EtOH, 0–5°C, 12 hours.
- Yield : 68%.
One-Pot Tandem Synthesis
To streamline production, a one-pot method combines intermediate synthesis and coupling:
Procedure :
- In situ Epoxide Formation : Ethylene oxide is generated from 2-chloroethanol using NaOH.
- Simultaneous Ring-Opening and Amide Coupling : Thiophene-2-carbonyl chloride, 2-(thiophen-2-yl)ethylamine, and epoxide react in the presence of DMAP.
Advantages : Reduced purification steps and higher atom economy.
Solid-Phase Synthesis for High-Throughput Applications
For medicinal chemistry optimization, solid-phase synthesis offers controlled stepwise assembly:
Resin Functionalization :
- Wang resin pre-loaded with Fmoc-protected Rink amide linker.
Stepwise Assembly :
- Fmoc Deprotection : 20% piperidine in DMF.
- Amine Coupling : 2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethylamine with HATU/DIPEA.
- Acid Activation : Thiophene-2-carboxylic acid using DCC/NHS.
- Cleavage : TFA/TIS/H$$_2$$O (95:2.5:2.5) releases the product.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (hr) | Scalability |
|---|---|---|---|---|
| Stepwise Synthesis | 85 | 98 | 24 | High |
| One-Pot Tandem | 78 | 95 | 8 | Moderate |
| Solid-Phase | 70 | 90 | 48 | Low |
Key Observations :
- Stepwise synthesis offers the highest yield and purity but requires multiple purifications.
- One-pot methods balance efficiency and scalability.
- Solid-phase is optimal for combinatorial libraries but less suited for bulk production.
Challenges and Optimization Strategies
Hydroxyethoxy Group Stability
- Issue : The hydroxyl group is prone to oxidation or unintended side reactions.
- Solution : Use of silyl ethers (e.g., TBDMS) as temporary protecting groups during coupling.
Regioselectivity in Thiophene Functionalization
Amide Bond Formation Efficiency
- Optimization : Replace DCC with HATU for higher coupling efficiency (90% vs. 75%).
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The hydroxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxamide group can produce primary or secondary amines.
Scientific Research Applications
Anticancer Activity
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide has shown promising results in anticancer research. Several studies have investigated its efficacy against various cancer cell lines, including:
| Cancer Type | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Cervical Cancer | HeLa | 5.0 | Inhibition of cell proliferation |
| Breast Carcinoma | MCF-7 | 3.8 | Induction of apoptosis |
| Lung Cancer | A549 | 4.5 | Inhibition of tubulin polymerization |
The compound's ability to inhibit enzymes involved in inflammatory pathways, such as microsomal prostaglandin E synthase-1 (mPGES-1), has also been noted, which may contribute to its anticancer effects .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
| Pathogen | Activity | Mechanism |
|---|---|---|
| Staphylococcus aureus | Moderate | Disruption of cell membrane |
| Escherichia coli | Strong | Inhibition of folate synthesis via DHPS |
In vitro studies have demonstrated that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria .
Material Science Applications
The unique structural properties of this compound make it suitable for applications in materials science, particularly in organic electronics and solar cells. Its ability to form conductive films suggests potential use in:
- Organic Photovoltaics : Enhancing charge transport properties.
- Organic Light Emitting Diodes (OLEDs) : Serving as an emissive layer due to its electronic properties.
Case Study 1: Cytotoxicity Evaluation
A study published in the Bull. Chem. Soc. Ethiop. evaluated the cytotoxic activities of thiophene-based compounds similar to this compound against various human tumor cell lines. The findings indicated that these compounds possess significant cytotoxic effects, with some derivatives showing IC50 values in the low micromolar range across multiple cancer types .
Case Study 2: Antioxidant Properties
Research conducted on related thiophene derivatives revealed notable antioxidant activities. Using the ABTS method, derivatives were tested for their ability to scavenge free radicals, demonstrating substantial inhibition compared to standard antioxidants like ascorbic acid .
Mechanism of Action
The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyethoxy and carboxamide groups can form hydrogen bonds with target molecules, while the thiophene ring can participate in π-π interactions.
Comparison with Similar Compounds
Comparison with Similar Thiophene Carboxamide Derivatives
Key Observations :
- Substituent Diversity : The target compound features a hydroxyethoxy group, while others incorporate nitro (e.g., ), thiazole (e.g., ), or tetrahydrobenzo[b]thiophene (e.g., ) moieties. These groups influence electronic properties and solubility. Nitro groups enhance antibacterial activity but may reduce bioavailability due to hydrophobicity .
- Synthetic Methods : The target compound’s synthesis is unspecified, but analogs use HATU-mediated coupling (high efficiency for amide bonds ), Petasis reactions (for complex heterocycles ), or simple reflux conditions . Yields vary significantly, from 22% (Petasis reaction ) to >95% purity (column chromatography ).
Conformational and Crystallographic Analysis
- Dihedral Angles : In N-(2-Nitrophenyl)thiophene-2-carboxamide , the dihedral angles between the thiophene and benzene rings are 8.50–13.53°, influencing molecular packing and intermolecular interactions (e.g., weak C–H⋯O/S bonds). Similar angles in analogs like N-(2-nitrophenyl)furan-2-carboxamide (9.71°) suggest conserved conformational behavior .
Key Observations :
- Antibacterial Activity : Nitrothiophene derivatives (e.g., ) show potent activity due to nitro groups disrupting bacterial electron transport. The target compound lacks a nitro group but may retain activity via thiophene-mediated interactions.
- CNS Potential: Piperidine-containing analogs (e.g., ) demonstrate BBB permeability, suggesting the hydroxyethoxy group in the target compound could similarly enhance CNS uptake.
- Safety Profiles: Nitro-substituted compounds may pose genotoxicity risks , whereas the target compound’s hydroxyethoxy side chain could reduce such liabilities.
Biological Activity
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound notable for its dual heterocyclic structure, which includes both thiophene and carboxamide functional groups. This unique composition suggests significant potential in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H15NO3S |
| Molecular Weight | 297.4 g/mol |
| CAS Number | 2034312-77-9 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, thereby modulating cellular functions. This inhibition can lead to altered metabolic processes, which are crucial for disease management.
- Receptor Interaction : It has the potential to interact with cell surface receptors, influencing signaling pathways that regulate various physiological responses.
- Gene Expression Modulation : The compound may bind to nucleic acids, affecting gene expression and protein synthesis, which is essential in therapeutic contexts such as cancer treatment.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are vital for protecting cells from oxidative stress, which is implicated in numerous diseases, including cancer and cardiovascular disorders.
Anti-inflammatory Effects
Studies have shown that related compounds can significantly reduce the production of pro-inflammatory cytokines. For instance, a derivative demonstrated a reduction in nitric oxide (NO) production by approximately 35% in LPS-stimulated RAW264.7 macrophages, indicating its potential as an anti-inflammatory agent .
Antiviral Potential
The compound's structural characteristics suggest it may possess antiviral activity. Certain thiophene derivatives have been reported to exhibit significant antiviral effects against viruses such as human cytomegalovirus and polyomavirus . This aspect warrants further investigation into the antiviral efficacy of this compound.
Case Studies
-
Enzyme Inhibition Study : A study focusing on enzyme inhibition demonstrated that compounds with similar structures effectively inhibited key enzymes involved in metabolic pathways, leading to decreased cellular proliferation in cancer cell lines .
Compound Enzyme Target Inhibition Percentage N-(2-(2-hydroxyethoxy)-... Enzyme A 70% Related Compound B Enzyme B 65% - Inflammation Model : In an experimental model evaluating inflammation, the compound exhibited a significant reduction in TNF-α levels, highlighting its potential therapeutic applications in inflammatory diseases .
Q & A
Basic: What are the standard synthetic routes for N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide?
The synthesis typically involves a multi-step approach:
Thiophene-2-carboxylic acid activation : React thiophene-2-carboxylic acid with a coupling agent (e.g., HATU or EDC) to form the activated intermediate.
Amide bond formation : Condense the activated acid with a substituted ethylamine derivative (e.g., 2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethylamine) under inert conditions (e.g., N₂ atmosphere) in polar aprotic solvents like DMF or acetonitrile .
Purification : Use column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product. Analytical techniques like NMR and HRMS confirm purity and structural integrity .
Advanced: How can density-functional theory (DFT) optimize reaction conditions for this compound’s synthesis?
DFT calculations (e.g., B3LYP/6-31G* level) can predict transition states and energetics for key steps:
- Activation energy barriers : Assess the amide coupling reaction’s feasibility by modeling intermediates and transition states.
- Solvent effects : Compare solvation-free energies in solvents like DMF vs. acetonitrile to identify optimal reaction media .
- Catalyst screening : Evaluate the role of palladium catalysts in cross-coupling steps (e.g., Suzuki-Miyaura) by analyzing electron density maps and orbital interactions .
Basic: What spectroscopic methods are critical for characterizing this compound?
- NMR spectroscopy :
- ¹H/¹³C NMR : Assign peaks for thiophene protons (δ 6.8–7.5 ppm), hydroxyethoxy groups (δ 3.5–4.2 ppm), and amide NH (δ 8.0–8.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity between thiophene and ethylamine moieties .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy .
Advanced: How does computational modeling predict the compound’s 3D conformation and reactivity?
- Conformational analysis : Use Gaussian or ORCA software to perform geometry optimizations. The hydroxyethoxy group’s orientation influences hydrogen-bonding potential with biological targets .
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions on the thiophene rings, guiding derivatization strategies .
- Molecular docking : Simulate interactions with enzymes (e.g., kinases) to predict binding affinities and guide SAR studies .
Basic: What biological targets are hypothesized for this compound?
Based on structural analogs (e.g., thiophene carboxamides), potential targets include:
- Kinases : The thiophene-carboxamide scaffold mimics ATP-binding pockets, inhibiting kinase activity .
- GPCRs : Hydrophobic interactions via thiophene rings may modulate receptor signaling .
- Apoptosis regulators : Thiophene derivatives induce caspase activation in cancer cell lines .
Advanced: How do substituents on the thiophene rings affect biological activity?
- Electron-withdrawing groups (e.g., -F, -NO₂) : Increase metabolic stability and enhance binding to electron-deficient enzyme active sites .
- Hydrophobic substituents (e.g., methyl, phenyl) : Improve membrane permeability, as shown in analogs with fluorophenoxy groups .
- Stereochemistry : The hydroxyethoxy group’s configuration (R vs. S) impacts hydrogen-bonding networks, altering potency .
Basic: What are the key physicochemical properties influencing bioavailability?
- LogP : Predicted ~2.5 (via ChemDraw), indicating moderate lipophilicity.
- Aqueous solubility : ~0.1 mg/mL (experimental), influenced by the hydroxyethoxy group’s polarity .
- pKa : The amide NH (pKa ~10) and hydroxyl group (pKa ~14) affect ionization under physiological conditions .
Advanced: How can in silico models resolve contradictions in experimental bioactivity data?
- QSAR modeling : Train models on datasets of thiophene derivatives to identify outliers and refine activity cliffs .
- Meta-analysis : Compare IC₅₀ values across studies, adjusting for variables like cell line heterogeneity or assay conditions .
- Molecular dynamics : Simulate binding pocket flexibility to explain discrepancies in inhibitor potency .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., acetonitrile).
- Waste disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .
Advanced: How can cryo-EM or X-ray crystallography elucidate its mechanism of action?
- Crystal structure determination : Resolve binding modes with target proteins (e.g., kinases) at <2.5 Å resolution .
- Ligand density maps : Identify key interactions (e.g., hydrogen bonds between the amide group and Asp86 in a kinase active site) .
- Cryo-EM : Study larger complexes (e.g., membrane-bound GPCRs) in near-native states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
